

# Spectroscopic Analysis of Phenylalaninol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-3-phenylpropan-1-ol

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This in-depth guide provides a comprehensive overview of the spectroscopic data for Phenylalaninol, a chiral amino alcohol derived from the amino acid phenylalanine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Phenylalaninol, along with the experimental protocols for acquiring this data.

## Chemical Structure

Phenylalaninol, with the chemical formula  $C_9H_{13}NO$ , exists as two enantiomers, (R)- and (S)-phenylalaninol.<sup>[1][2]</sup> It is an amino alcohol that results from the formal reduction of the carboxyl group of phenylalanine.<sup>[1]</sup>

Molecular Formula:  $C_9H_{13}NO$ <sup>[3]</sup>

Molar Mass: 151.21 g/mol <sup>[3]</sup>

## Spectroscopic Data

The following sections present the key spectroscopic data for Phenylalaninol in a structured tabular format for ease of reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

### 2.1.1. $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of D(+)-Phenylalaninol was recorded on a 400 MHz instrument using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent.[\[4\]](#)

Assignment	Chemical Shift (ppm)
Aromatic ( $\text{C}_6\text{H}_5$ )	7.292
Aromatic ( $\text{C}_6\text{H}_5$ )	7.22
Aromatic ( $\text{C}_6\text{H}_5$ )	7.186
$\text{CH}_2$ (hydroxyl)	3.608
$\text{CH}_2$ (hydroxyl)	3.384
CH (chiral center)	3.098
$\text{CH}_2$ (benzyl)	2.776
$\text{CH}_2$ (benzyl)	2.504

Table 1:  $^1\text{H}$  NMR chemical shifts for D(+)-Phenylalaninol in  $\text{CDCl}_3$ .[\[4\]](#)

### 2.1.2. $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR data provides information on the carbon framework of the molecule.

Carbon Atom	Chemical Shift (ppm)
C (Aromatic - Quaternary)	138.8
CH (Aromatic)	129.2
CH (Aromatic)	128.4
CH (Aromatic)	126.2
CH <sub>2</sub> (Hydroxyl)	66.5
CH (Chiral Center)	55.4
CH <sub>2</sub> (Benzyl)	40.5

Table 2: Representative <sup>13</sup>C NMR chemical shifts for Phenylalaninol.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (R)-phenylalaninol was obtained using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique.[\[2\]](#)

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3300-3400 (broad)	O-H stretch	Alcohol
3200-3400	N-H stretch	Amine
3000-3100	C-H stretch (sp <sup>2</sup> )	Aromatic
2850-3000	C-H stretch (sp <sup>3</sup> )	Alkane
1580-1620	C=C stretch	Aromatic Ring
1000-1250	C-O stretch	Alcohol

Table 3: Key IR absorption bands for Phenylalaninol.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For (R)-(+)-2-amino-3-phenyl-1-propanol, the molecular ion peak is observed at  $m/z$  151.[\[4\]](#)

$m/z$	Relative Intensity (%)	Fragment
151	-	$[M]^+$ (Molecular Ion)
120	100.0	$[M - CH_2OH]^+$
91	19.0	$[C_7H_7]^+$ (Tropylium ion)
60	-	$[CH_4NO]^+$

Table 4: Major mass spectral fragments for D(+)-Phenylalaninol.[\[2\]](#)[\[4\]](#)

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Phenylalaninol.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of Phenylalaninol in about 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.[\[5\]](#)
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the  $^1H$  NMR spectrum using a standard pulse sequence. For  $^{13}C$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[\[6\]](#) The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.[\[5\]](#)
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## IR Spectroscopy Protocol (KBr Pellet Method)

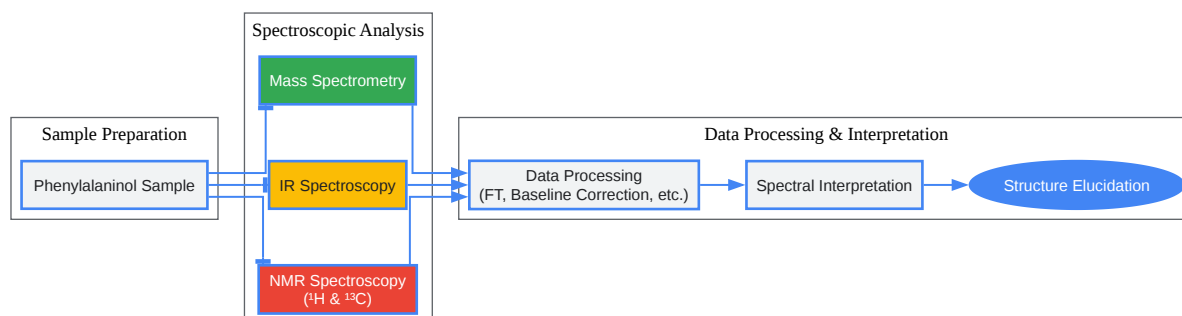
- **Sample Preparation:** Grind a small amount (1-2 mg) of dry Phenylalaninol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer.<sup>[2]</sup> Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .<sup>[7]</sup>
- **Background Correction:** Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

## Mass Spectrometry Protocol (Electron Impact - EI)

- **Sample Introduction:** Introduce a small amount of the Phenylalaninol sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).<sup>[8]</sup>
- **Ionization:** In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.<sup>[8]</sup>
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.<sup>[8]</sup>
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .<sup>[8]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Phenylalaninol.



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Caption: Workflow for the spectroscopic analysis of Phenylalaninol.

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